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molecular formula C8H11N B1615479 Cyclohexylideneacetonitrile CAS No. 4435-18-1

Cyclohexylideneacetonitrile

Cat. No. B1615479
M. Wt: 121.18 g/mol
InChI Key: VLRQRRQHXZCEDL-UHFFFAOYSA-N
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Patent
US06521788B2

Procedure details

A 10 l round-bottom flask is loaded with 285 g (4.57 mols) of 90% potassium hydroxide in flakes and 1775 ml of hexane. The mixture is heated to 55° C. and, keeping heating, a solution consisting of 450 g (4.59 mols) of cyclohexanone and 1351 ml of acetonitrile is quickly dropped therein (during the addition temperature falls to 52.6° C.). The mixture is refluxed for 7 hours, then cooled at room temperature. 2863 ml of water are added thereof to dissolve the solid. The organic phase is washed twice with water (1000 ml each). The phases are separated and the organic phase is evaporated to dryness under vacuum, to obtain 462 g of a residue which is distilled under 10 mmHg at 100-105° C.
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
1775 mL
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
1351 mL
Type
reactant
Reaction Step Three
Name
Quantity
2863 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C1(=O)CCCCC1.[C:16](#[N:18])[CH3:17]>O>[C:5]1(=[CH:17][C:16]#[N:18])[CH2:4][CH2:3][CH2:8][CH2:7][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
285 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1775 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
1351 mL
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
2863 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
keeping heating
ADDITION
Type
ADDITION
Details
is quickly dropped
CUSTOM
Type
CUSTOM
Details
falls to 52.6° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
WASH
Type
WASH
Details
The organic phase is washed twice with water (1000 ml each)
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 462 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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